![molecular formula C18H17N4O4+ B13903165 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium typically involves the reaction of 2-methylimidazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Reduction: 2-Methyl-1,3-bis[(4-aminophenyl)methyl]imidazol-1-ium.
Substitution: Various substituted imidazole derivatives depending on the substituent used.
科学的研究の応用
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
作用機序
The mechanism of action of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of nitro groups and the imidazole ring contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Clotrimazole: An antifungal agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitrophenyl groups enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .
特性
分子式 |
C18H17N4O4+ |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium |
InChI |
InChI=1S/C18H17N4O4/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26/h2-11H,12-13H2,1H3/q+1 |
InChIキー |
FFWBCNBAOBCIRY-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


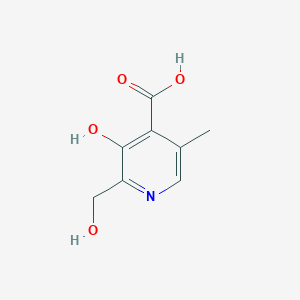

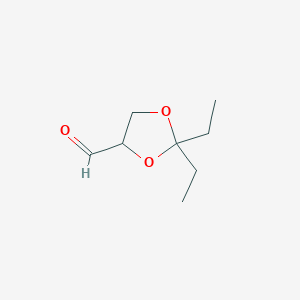
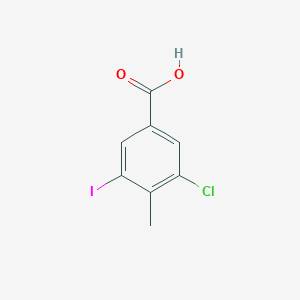
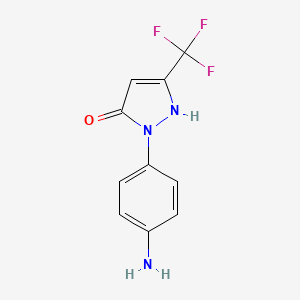

![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)

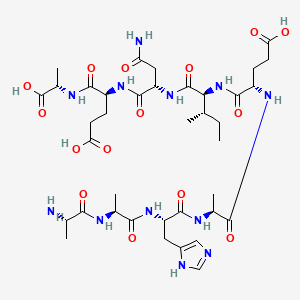
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
